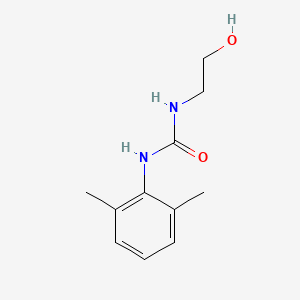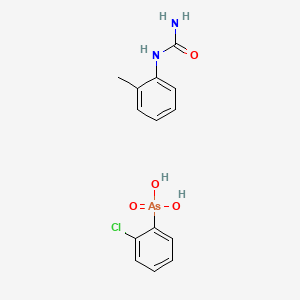
Methylphenyluronium chlorophenylarsonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylphenyluronium chlorophenylarsonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of both urea and arsenate groups, which contribute to its distinct reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylphenyluronium chlorophenylarsonate typically involves a multi-step process. One common method includes the reaction of methylphenylurea with chlorophenylarsonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can enhance the yield and purity of the compound while reducing production costs and time.
化学反応の分析
Types of Reactions
Methylphenyluronium chlorophenylarsonate undergoes various chemical reactions, including:
Oxidation: The arsenate group can be oxidized to form higher oxidation states, which may alter the compound’s reactivity and stability.
Reduction: Reduction reactions can convert the arsenate group to arsenite or other lower oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state arsenates, while reduction could produce arsenites. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
Methylphenyluronium chlorophenylarsonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of Methylphenyluronium chlorophenylarsonate involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with biological molecules, while the arsenate group can interact with thiol groups in proteins, potentially inhibiting their function. These interactions can disrupt cellular processes and pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Phenylurea derivatives: These compounds share the urea group but lack the arsenate functionality.
Arsenate compounds: These compounds contain the arsenate group but differ in their organic substituents.
Uniqueness
Methylphenyluronium chlorophenylarsonate is unique due to the combination of urea and arsenate groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds that contain only one of these groups.
特性
CAS番号 |
53679-31-5 |
|---|---|
分子式 |
C14H16AsClN2O4 |
分子量 |
386.66 g/mol |
IUPAC名 |
(2-chlorophenyl)arsonic acid;(2-methylphenyl)urea |
InChI |
InChI=1S/C8H10N2O.C6H6AsClO3/c1-6-4-2-3-5-7(6)10-8(9)11;8-6-4-2-1-3-5(6)7(9,10)11/h2-5H,1H3,(H3,9,10,11);1-4H,(H2,9,10,11) |
InChIキー |
BXJGPXJTCKTVBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)N.C1=CC=C(C(=C1)Cl)[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




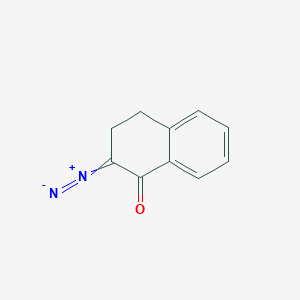

![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)
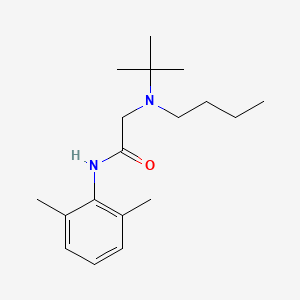
![4-[(Pyridin-4-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14638075.png)
![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)

![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(bromomethyl)benzene]](/img/structure/B14638091.png)
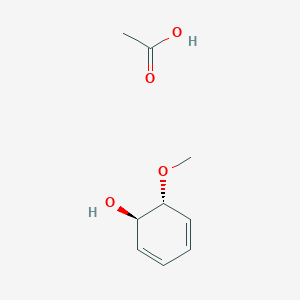

![Methanone, (3-chlorophenyl)[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-](/img/structure/B14638112.png)
